molecular formula C38H50N2O15 B140101 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer wi th 7,7,9(or 7,9,9)-trimethyl- CAS No. 133573-77-0

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer wi th 7,7,9(or 7,9,9)-trimethyl-

Cat. No. B140101
CAS RN: 133573-77-0
M. Wt: 774.8 g/mol
InChI Key: NNFFJQAQCIQOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a synthetic polymer that has been the focus of scientific research due to its potential applications in various fields. This polymer is also known as poly(ethylene glycol) dimethacrylate (PEGDMA) and has been synthesized using various methods.

Scientific Research Applications

PEGDMA has various scientific research applications, including drug delivery systems, tissue engineering, and biosensors. PEGDMA can be used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. PEGDMA hydrogels have been used for tissue engineering applications due to their biocompatibility and ability to support cell growth. PEGDMA has also been used in biosensors due to its ability to immobilize enzymes and other biomolecules.

Mechanism of Action

The mechanism of action of PEGDMA is not well understood. However, it is believed that PEGDMA interacts with cells and tissues through physical and chemical interactions. PEGDMA hydrogels can absorb water and swell, which can create a physical barrier that can prevent the infiltration of cells and tissues. PEGDMA can also interact with cells and tissues through chemical interactions such as hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
PEGDMA has been shown to have low toxicity and is biocompatible with cells and tissues. PEGDMA hydrogels have been shown to support cell growth and proliferation. PEGDMA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using PEGDMA in lab experiments is its biocompatibility and low toxicity. PEGDMA hydrogels can also be easily synthesized and modified to suit specific experimental needs. However, one of the limitations of using PEGDMA is its susceptibility to degradation by enzymes and other biological agents. PEGDMA hydrogels can also be difficult to manipulate and handle due to their soft and fragile nature.

Future Directions

There are several future directions for research on PEGDMA. One area of research is the development of PEGDMA-based drug delivery systems that can target specific cells and tissues. Another area of research is the development of PEGDMA hydrogels that can mimic the mechanical properties of natural tissues. Additionally, research can be conducted to improve the stability and durability of PEGDMA hydrogels for long-term applications.

Synthesis Methods

PEGDMA can be synthesized using various methods, including free radical polymerization, anionic polymerization, and cationic polymerization. Free radical polymerization is the most commonly used method for synthesizing PEGDMA. This method involves the use of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate the polymerization reaction. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 60°C.

properties

CAS RN

133573-77-0

Molecular Formula

C38H50N2O15

Molecular Weight

774.8 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3

InChI Key

NNFFJQAQCIQOAD-UHFFFAOYSA-N

SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Canonical SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

synonyms

poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer
TEGDMA-UDMA copolyme

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.